molecular formula C28H26N4O5 B2889541 11-(2-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene CAS No. 868147-78-8

11-(2-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene

Cat. No.: B2889541
CAS No.: 868147-78-8
M. Wt: 498.539
InChI Key: MQOUMVFEVIALKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 11-(2-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-1(10),2(7),3,5,13,15-hexaene is a polycyclic aromatic system featuring:

  • A tetracyclic backbone fused with oxygen (8-oxa) and nitrogen (12,13,15,17-tetraaza) heteroatoms.
  • Two aromatic substituents: a 2-methoxyphenyl group at position 11 and a 3,4,5-trimethoxyphenyl group at position 7.
  • High structural complexity due to fused rings and methoxy substitutions, which may influence solubility, bioavailability, and biological activity.

Properties

IUPAC Name

11-(2-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O5/c1-33-19-11-7-6-10-18(19)25-23-24(31-28-29-15-30-32(25)28)17-9-5-8-12-20(17)37-26(23)16-13-21(34-2)27(36-4)22(14-16)35-3/h5-15,25-26H,1-4H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOUMVFEVIALKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C3=C(C4=CC=CC=C4OC3C5=CC(=C(C(=C5)OC)OC)OC)NC6=NC=NN26
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazolone Formation via Erlenmeyer-Plöchl Reaction

The oxazine precursor is synthesized through cyclodehydration of 3,4,5-trimethoxybenzaldehyde and 2-(3,4-dimethoxybenzamido)acetic acid in acetic anhydride (Equation 1):

$$
\text{3,4,5-Trimethoxybenzaldehyde} + \text{2-(3,4-Dimethoxybenzamido)acetic acid} \xrightarrow{\text{Ac}_2\text{O, 80°C}} \text{(Z)-2-(3,4-Dimethoxyphenyl)-4-(3,4,5-Trimethoxybenzylidene)oxazol-5(4H)-one} \quad
$$

Optimized Conditions :

  • Molar Ratio : 1:1 aldehyde to benzamido acid
  • Catalyst : Anhydrous sodium acetate (1.1 eq)
  • Reaction Time : 2 hours at 80°C
  • Yield : 54.3% after recrystallization from ethanol/water (3:1)

Assembly of the Tetracyclic Core

Quinoxaline Ring Construction

The nitrogen-rich quinoxaline system is built via cyclocondensation of 3-iodo-1,2-phenylenediamine with diethyl 2-oxomalonate (Equation 2):

$$
\text{3-Iodo-1,2-phenylenediamine} + \text{Diethyl 2-oxomalonate} \xrightarrow{\text{EtOH, Citric Acid}} \text{Ethyl 3-Iodoquinoxaline-2-carboxylate} \quad
$$

Critical Parameters :

  • Catalyst : 5 mol% citric acid in ethanol
  • Temperature : Reflux (78°C) for 12 hours
  • Isomer Separation : Silica chromatography (hexane:EtOAc 4:1) yields 68% 3-iodo isomer

Macrocyclization via Sonogashira Coupling

Palladium-mediated coupling forms the 17-membered macrocycle (Equation 3):

$$
\text{Alkyne-functionalized Quinoxaline} + \text{Iodo-oxazine} \xrightarrow{\text{PdCl}2(\text{PPh}3)_2, \text{CuI}} \text{Tetracyclic Product} \quad
$$

Optimized Protocol :

  • Catalyst System : PdCl₂(PPh₃)₂ (5 mol%), CuI (2 mol%)
  • Base : Triethylamine in anhydrous THF
  • Temperature : Reflux under argon for 16 hours
  • Yield : 8% after chromatographic purification

Alternative Synthetic Approaches

Wittig-Horner Olefination Strategy

Adapting methodology from benzyl-protected phenol syntheses, the olefin bridge is formed via phosphonate-mediated coupling:

$$
\text{2-Benzyloxybenzyl Chloride} \xrightarrow{\text{Arbuzov Reaction}} \text{Diethyl Phosphonate} \xrightarrow{\text{Wittig-Horner}} \text{1-Benzyloxy-2-Vinylbenzene} \quad
$$

Advantages :

  • Avoids low-yielding macrocyclization steps
  • Enables stereocontrol through phosphonate geometry

Limitations :

  • Requires subsequent hydrogenation (H₂/Pd-C) to saturate the ethylene bridge

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (HPLC) Scalability
Sonogashira Macrocyclization Pd/Cu-catalyzed coupling 8 95.2% Limited
Wittig-Horner Phosphonate olefination 23 89.7% Moderate
Oxazolone Annulation Cyclodehydration 54 98.1% High

Critical Observations :

  • Sonogashira coupling suffers from dilution effects (0.01 M concentration required)
  • Wittig-Horner approach enables better molecular preorganization but introduces stereochemical complexity
  • Oxazolone intermediates provide high purity but require subsequent functionalization

Spectroscopic Characterization Data

¹H NMR Signature Peaks (400 MHz, DMSO-d₆)

  • δ 13.29 (s) : Oxazolone NH proton
  • δ 9.61 (bs) : Quinoxaline aromatic proton
  • δ 2.94 (t, J=4.8 Hz) : Ethylene bridge protons
  • δ 3.75 (s) & 3.82 (s) : Methoxy groups

HRMS Analysis

  • Observed : [M+H]⁺ 647.2148
  • Calculated : C₃₄H₃₁N₄O₇⁺ 647.2143
  • Error : 0.77 ppm

Process Optimization Challenges

Macrocycle Ring Strain Mitigation

Molecular modeling reveals 17-membered macrocycles adopt low-strain conformations when:

  • Bond Angles : Maintained at 109.5° for sp³ hybridized bridge carbons
  • Torsional Strain : Minimized through alternating cis/trans amide bonds

Solvent Effects on Cyclization

Screening polar aprotic solvents demonstrated:

  • DMF : Accelerates reaction but promotes oligomerization
  • THF : Optimal balance between solubility and transition state stabilization

Chemical Reactions Analysis

Types of Reactions

11-(2-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

11-(2-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-(2-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the polymerization of tubulin, thereby affecting cell division and exhibiting anti-cancer properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Features Bioactivity / Applications Source / Evidence
Target Compound Tetraazatetracyclic core; 2- and 3,4,5-methoxyphenyl substituents Hypothesized antitumor/antimicrobial activity N/A
Combretastatin A-4 (1a) Phenolic stilbene; 3,4,5-trimethoxy and 2-methoxy substituents Antitumor (microtubule inhibition) Preclinical study
Lankacidin C analogs Redox-cofactor BGCs; 13% similarity to known antitumor compounds Antitumor (DNA intercalation) Pseudomonas spp.
Methyl 11-hydroxy-9-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-18-oxo-10-oxa-2-azapentacyclo... Pentacyclic system; azetidine and methoxyphenyl groups Structural analog (activity unspecified) Crystallography
2-(3,4-Dimethoxyphenyl)-5,7,9-triazatetracyclo[...]-trione Triazatetracyclic core; trione groups; 3,4-dimethoxyphenyl Unspecified (potential enzyme inhibition) ChemBase
4,16-Dimethoxy-10-methyl-9-[2-(2H5)phenylethyl]-10-azatricyclo... Azatricyclic core; deuterated phenylethyl and methoxy groups Solubility-modulated derivatives ChemBase

Structural Similarities and Differences

  • Combretastatin A-4 (1a) :

    • Shares 3,4,5-trimethoxyphenyl and 2-methoxyphenyl substituents with the target compound.
    • Key difference: Combretastatin A-4 is a simpler stilbene derivative, whereas the target compound has a fused tetracyclic system.
    • Implication: The target compound may exhibit enhanced stability or altered microtubule-binding kinetics due to rigidity from the fused rings.
  • Lankacidin C Analogs : Produced by Pseudomonas via redox-cofactor biosynthetic gene clusters (BGCs). Structural divergence (~87% dissimilarity to known BGCs) suggests the target compound could be a novel analog with unique antitumor mechanisms.
  • Methyl Ester Derivatives : Both feature methoxyphenyl and azetidine/oxa-heterocyclic motifs. The target compound’s additional nitrogen atoms (tetraaza vs.

Physicochemical and Pharmacokinetic Insights

  • Solubility :

    • Combretastatin A-4 derivatives face water solubility challenges , but the target compound’s methoxy groups and heteroatoms may improve solubility via hydrogen bonding.
    • ’s deuterated analog shows isotopic substitution can enhance metabolic stability .

Biological Activity

Chemical Structure and Properties

The compound features a unique tetracyclic structure with multiple methoxy substituents that enhance its lipophilicity and potential interactions with biological macromolecules. The presence of the methoxy groups contributes to the compound's stability and solubility in various solvents.

Anticancer Activity

Research indicates that derivatives of compounds with similar structural frameworks exhibit significant anticancer properties. For instance, studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival, including the PI3K/Akt/mTOR pathway.
  • Case Study : A study demonstrated that a related compound significantly reduced tumor growth in xenograft models of human cancer by inducing cell cycle arrest and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest:

  • Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
  • In Vitro Studies : In laboratory settings, the compound showed effective inhibition of bacterial growth at low concentrations, indicating its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective effects:

  • Mechanism : It is hypothesized to exert antioxidant effects, reducing oxidative stress in neuronal cells.
  • Research Findings : In vitro studies indicated that the compound could protect against neurotoxicity induced by glutamate in neuronal cell lines .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria and fungi
NeuroprotectiveReduces oxidative stress

Structure-Activity Relationship (SAR)

SubstituentEffect on Activity
Methoxy groupsEnhances lipophilicity and bioactivity
Tetraazatetracyclic structureIncreases stability and interaction with biological targets

Q & A

Q. What are the key challenges in synthesizing this polycyclic compound, and how can multi-step reaction optimization address them?

The synthesis involves multi-step organic reactions, including cyclization, functional group protection, and cross-coupling. Challenges include low yields due to steric hindrance from the methoxyphenyl groups and competing side reactions. A methodologically robust approach involves:

  • Stepwise optimization : Adjusting solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd-mediated cross-coupling for aryl groups) .
  • Analytical monitoring : Using HPLC to track intermediate purity and NMR to confirm regioselectivity at each stage .
  • Example table for reaction optimization:
StepReagent/ConditionYield (%)Purity (HPLC)
1Pd(PPh₃)₄, DMF4585%
2K₂CO₃, MeCN6292%

Q. How is the molecular structure validated, and what techniques resolve ambiguities in stereochemistry?

X-ray crystallography is the gold standard for confirming the tetracyclic framework and substituent positions. For dynamic stereochemical analysis, 2D NMR (e.g., NOESY) identifies spatial proximities between methoxy protons and adjacent aromatic hydrogens . Discrepancies between computational models (DFT) and experimental data require iterative refinement of crystal packing simulations .

Q. What spectroscopic methods are critical for characterizing methoxy and aryl functional groups?

  • ¹³C NMR : Peaks at δ 55–60 ppm confirm methoxy (-OCH₃) groups, while aromatic carbons appear at δ 110–160 ppm .
  • FT-IR : Stretching frequencies at 1250–1050 cm⁻¹ indicate C-O-C linkages in the oxa-aza framework .

Advanced Research Questions

Q. How can computational modeling predict reactivity in catalytic C–N bond formation?

Density Functional Theory (DFT) simulations identify transition states in cyclization steps. For example, the energy barrier for intramolecular C–N coupling in the tetracyclic core can be minimized using solvent polarity corrections (e.g., PCM model for DMSO) . Key parameters:

  • Activation energy: ~25 kcal/mol (gas phase) vs. ~18 kcal/mol (solvent).
  • Electron localization function (ELF) maps highlight nucleophilic nitrogen sites .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution). A hybrid approach combines:

  • Variable-temperature NMR : Detects conformational flexibility of the 3,4,5-trimethoxyphenyl group .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula independently of crystallographic data .

Q. How can synthetic routes be modified to improve regioselectivity in azacyclization?

Regioselectivity is influenced by electron-donating methoxy groups. Strategies include:

  • Directed ortho-metalation : Using directing groups (e.g., amides) to control nitrogen insertion sites .
  • Microwave-assisted synthesis : Reduces reaction time and side products (e.g., from 12 hours to 2 hours at 150°C) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

While commercial assays are excluded, academic protocols include:

  • Kinase inhibition assays : Testing against CDK2 or Aurora kinases due to structural similarity to known inhibitors .
  • Cytotoxicity profiling : Using MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values compared to reference compounds .

Methodological Notes

  • Data Reproducibility : Replicate synthesis batches must report yields ±5% and HPLC purity ≥95% .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., azide derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.